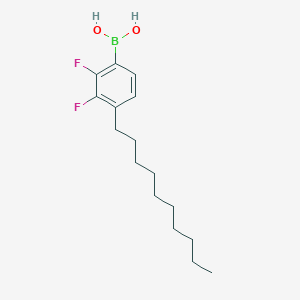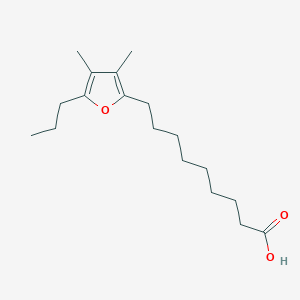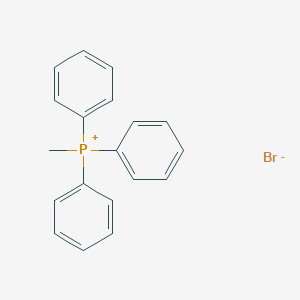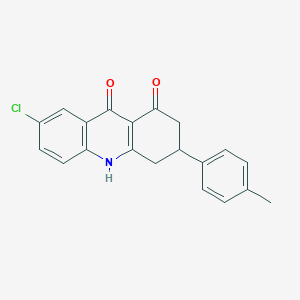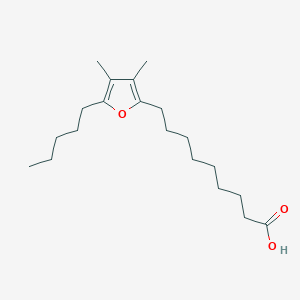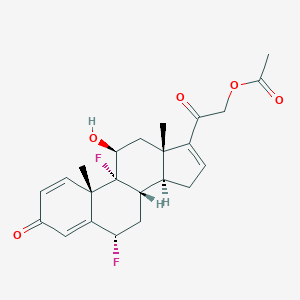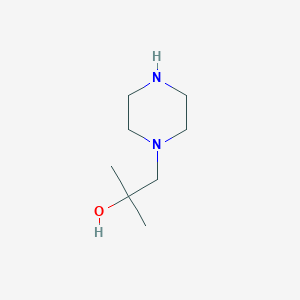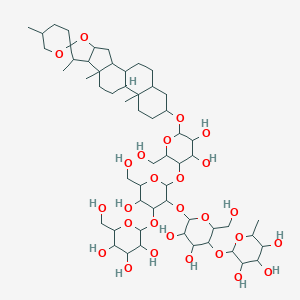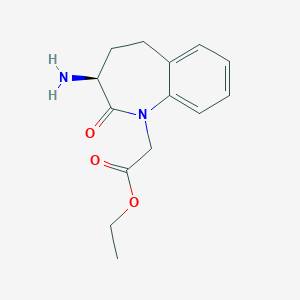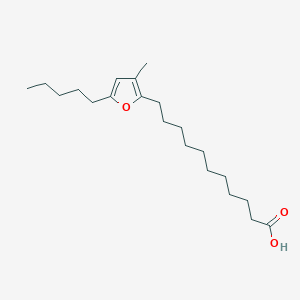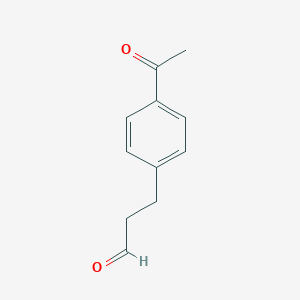
3-(4-Acetylphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)propanal, also known as PAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAP is a member of the family of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-Acetylphenyl)propanal is not fully understood. However, it is believed that 3-(4-Acetylphenyl)propanal exerts its biological activities through the modulation of various signaling pathways, such as the NF-κB pathway and the MAPK pathway. 3-(4-Acetylphenyl)propanal has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process.
Effets Biochimiques Et Physiologiques
3-(4-Acetylphenyl)propanal has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Acetylphenyl)propanal can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the expression of COX-2 and iNOS. 3-(4-Acetylphenyl)propanal has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In vivo studies have demonstrated that 3-(4-Acetylphenyl)propanal can reduce the severity of inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Acetylphenyl)propanal is its relatively simple synthesis method, which makes it easily accessible for researchers. 3-(4-Acetylphenyl)propanal is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of 3-(4-Acetylphenyl)propanal is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-(4-Acetylphenyl)propanal has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(4-Acetylphenyl)propanal. One potential area of focus is the development of 3-(4-Acetylphenyl)propanal-based therapeutics for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of focus is the optimization of the synthesis method to improve the yield and purity of 3-(4-Acetylphenyl)propanal. Additionally, the exploration of 3-(4-Acetylphenyl)propanal's potential applications in material science and agriculture could lead to the development of new technologies and products.
Méthodes De Synthèse
3-(4-Acetylphenyl)propanal can be synthesized through the Claisen-Schmidt condensation reaction between 4-acetylbenzaldehyde and propanal. The reaction is catalyzed by a weak base, such as piperidine or morpholine, in the presence of a solvent, such as ethanol or methanol. The resulting product is a yellow crystalline solid with a melting point of 96-98°C.
Applications De Recherche Scientifique
3-(4-Acetylphenyl)propanal has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(4-Acetylphenyl)propanal has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agriculture, 3-(4-Acetylphenyl)propanal has been used as a natural pesticide and fungicide due to its ability to inhibit the growth of various pests and pathogens. In material science, 3-(4-Acetylphenyl)propanal has been utilized as a building block for the synthesis of fluorescent dyes and polymers.
Propriétés
Numéro CAS |
150805-64-4 |
|---|---|
Nom du produit |
3-(4-Acetylphenyl)propanal |
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(4-acetylphenyl)propanal |
InChI |
InChI=1S/C11H12O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-8H,2-3H2,1H3 |
Clé InChI |
MLNXIFWOUYCVFT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)CCC=O |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)

